[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate
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Overview
Description
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate is a complex organic compound with a unique structure that includes multiple bonds, aromatic rings, and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate typically involves the esterification of 4-Methyl-alpha-phenyl-1-piperazinepropanol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of [3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active 4-Methyl-alpha-phenyl-1-piperazinepropanol, which may interact with biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-alpha-phenyl-1-piperazinepropanol acetate (ester)
- 4-Methyl-alpha-phenyl-1-piperazinepropanol butyrate (ester)
Uniqueness
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate is unique due to its specific ester group, which influences its reactivity and interactions. The benzoate ester group provides distinct chemical properties compared to other esters, affecting its solubility, stability, and biological activity.
Properties
CAS No. |
149848-03-3 |
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Molecular Formula |
C21H26N2O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[3-(4-methylpiperazin-1-yl)-1-phenylpropyl] benzoate |
InChI |
InChI=1S/C21H26N2O2/c1-22-14-16-23(17-15-22)13-12-20(18-8-4-2-5-9-18)25-21(24)19-10-6-3-7-11-19/h2-11,20H,12-17H2,1H3 |
InChI Key |
KAAQYRJCYGRFDW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)CCC(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Synonyms |
[3-(4-methylpiperazin-1-yl)-1-phenyl-propyl] benzoate |
Origin of Product |
United States |
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